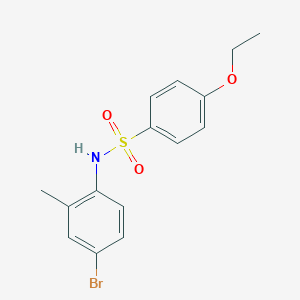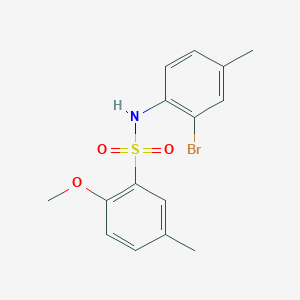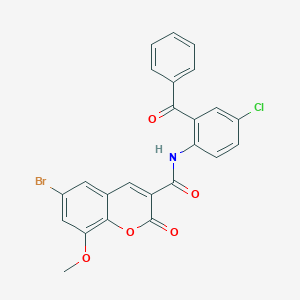![molecular formula C21H20Cl2N2O3S B288695 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288695.png)
2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether, also known as DNPSME, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in many cellular processes. DNPSME has been shown to have a variety of biochemical and physiological effects, and is being studied for its potential applications in various fields.
作用机制
The mechanism of action of 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether involves its ability to bind to the regulatory domain of PKC, thereby preventing its activation. This results in a decrease in the phosphorylation of downstream targets of PKC, leading to a variety of cellular effects. 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether has been shown to inhibit the proliferation of cancer cells, reduce the contraction of smooth muscle cells, and protect neurons from oxidative stress.
Biochemical and physiological effects:
2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether has been shown to have a variety of biochemical and physiological effects, depending on the cell type and context. It has been shown to inhibit the migration and invasion of cancer cells, reduce the production of pro-inflammatory cytokines, and increase the expression of antioxidant enzymes. In smooth muscle cells, 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether has been shown to reduce the contraction induced by various stimuli, such as acetylcholine and potassium chloride. In neurons, 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether has been shown to protect against oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether in lab experiments is its high selectivity for PKC, which allows for specific inhibition of this enzyme without affecting other signaling pathways. However, one limitation of using 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether is its relatively low potency compared to other PKC inhibitors, which may require higher concentrations or longer incubation times to achieve the desired effect.
未来方向
There are several future directions for research on 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Further studies are needed to determine the optimal dosage and administration route for 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether, as well as its potential side effects. Another area of interest is the development of more potent and selective PKC inhibitors based on the structure of 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether. Finally, the role of PKC in various physiological processes, such as synaptic plasticity and insulin signaling, is still not fully understood, and further research using 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether may help to elucidate these mechanisms.
合成方法
The synthesis of 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether involves several steps, starting with the reaction of 2,5-dichloroaniline with sodium hydroxide to form the corresponding sodium salt. This is then reacted with 4-(1-naphthyl)piperazine to form the intermediate product. The final step involves the reaction of the intermediate with p-toluenesulfonyl chloride to form the desired product, 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether.
科学研究应用
2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether has been used extensively in scientific research, particularly in the field of cell signaling. It has been shown to inhibit the activity of PKC in a variety of cell types, including neurons, smooth muscle cells, and cancer cells. This has led to investigations into the potential use of 2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether as a therapeutic agent for various diseases, such as cancer, Alzheimer's disease, and cardiovascular disease.
属性
产品名称 |
2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether |
|---|---|
分子式 |
C21H20Cl2N2O3S |
分子量 |
451.4 g/mol |
IUPAC 名称 |
1-(2,5-dichloro-4-methoxyphenyl)sulfonyl-4-naphthalen-1-ylpiperazine |
InChI |
InChI=1S/C21H20Cl2N2O3S/c1-28-20-13-18(23)21(14-17(20)22)29(26,27)25-11-9-24(10-12-25)19-8-4-6-15-5-2-3-7-16(15)19/h2-8,13-14H,9-12H2,1H3 |
InChI 键 |
GPOAXUUWSNVTCX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC4=CC=CC=C43)Cl |
规范 SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC4=CC=CC=C43)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B288614.png)


![5-{[4-(2,5-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288639.png)
![5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288641.png)





![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate](/img/structure/B288657.png)
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-(4-methoxyphenyl)propanoate](/img/structure/B288658.png)

